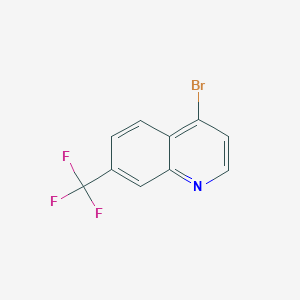

4-Bromo-7-(trifluoromethyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

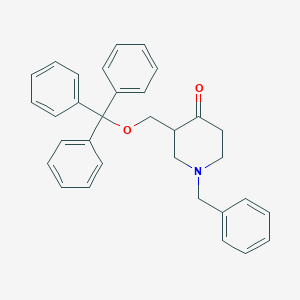

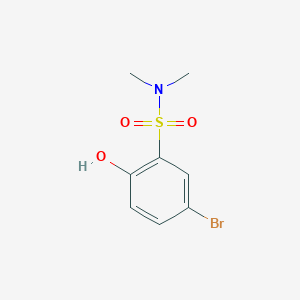

4-Bromo-7-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It is used in proteomics research .

Synthesis Analysis

The synthesis of 4-Bromo-7-(trifluoromethyl)quinoline and similar compounds has been discussed in various studies . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Molecular Structure Analysis

The molecular weight of 4-Bromo-7-(trifluoromethyl)quinoline is 276.05 . The InChI code for this compound is 1S/C10H5BrF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H .Chemical Reactions Analysis

4-Bromo-7-(trifluoromethyl)quinoline can undergo various chemical reactions. For instance, 4-bromo quinolines can be used as key intermediates to undergo coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at the C4 position of quinolines .Physical And Chemical Properties Analysis

4-Bromo-7-(trifluoromethyl)quinoline is a solid at room temperature . It has a molecular weight of 276.06 and a density of 1.658 .Wissenschaftliche Forschungsanwendungen

-

Fluorinated Quinolines

- Field : Organic Chemistry

- Application : Fluorinated quinolines, including 4-Bromo-7-(trifluoromethyl)quinoline, have been studied for their remarkable biological activity. They have been used in the search for synthetic antimalarial drugs .

- Method : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .

- Results : Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds, and provide some other unique properties .

-

Cascade Cyclization of ortho-Propynol Phenyl Azides

- Field : Organic Synthesis

- Application : 4-Bromo quinolines are constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as acid-promoter .

- Method : The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .

- Results : 4-Bromo quinolines as key intermediates could further undergo the coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at C4 position of quinolines .

-

Fluorinated Quinolines in Medicine

- Field : Medicinal Chemistry

- Application : Fluorinated quinolines, including 4-Bromo-7-(trifluoromethyl)quinoline, have found their applications in medicine . They have been used as a basic structure for the search of synthetic antimalarial drugs .

- Method : The acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can easily be converted into 4-bromo-2-(trifluoromethyl)quinolines .

- Results : Many synthetic quinolines proved to exhibit antibacterial, antineoplastic, and antiviral activities . Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds .

-

Fluorinated Quinolines in Agriculture

- Field : Agricultural Chemistry

- Application : A number of fluorinated quinolines have found application in agriculture .

- Method : The specific methods of application in agriculture are not detailed in the source .

- Results : The results or outcomes of these applications are not specified in the source .

-

Fluorinated Quinolines in Liquid Crystals

- Field : Material Science

- Application : A number of fluorinated quinolines have found application as components for liquid crystals .

- Method : The specific methods of application in liquid crystals are not detailed in the source .

- Results : The results or outcomes of these applications are not specified in the source .

-

Fluorinated Quinolines in Cyanine Dyes

- Field : Dye Chemistry

- Application : Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .

- Method : The specific methods of application in cyanine dyes are not detailed in the source .

- Results : The results or outcomes of these applications are not specified in the source .

Safety And Hazards

Zukünftige Richtungen

4-Bromo-7-(trifluoromethyl)quinoline and similar compounds have potential applications in various fields. For instance, they have been used in the synthesis of other compounds . Additionally, a growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

Eigenschaften

IUPAC Name |

4-bromo-7-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRZSGYZKGTTDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576390 |

Source

|

| Record name | 4-Bromo-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-(trifluoromethyl)quinoline | |

CAS RN |

89446-67-3 |

Source

|

| Record name | 4-Bromo-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)

![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)